Dimethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Dimethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a furan ring, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the furan and benzyl groups via substitution reactions. The phosphonate group is then introduced through phosphorylation reactions using reagents such as dimethyl phosphite under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives.
Scientific Research Applications
Dimethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the furan and oxazole rings may interact with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-benzyl-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL)phosphonate: Unique due to the combination of furan, oxazole, and phosphonate groups.
Furan derivatives: Known for their antimicrobial properties.
Oxazole derivatives: Explored for their anticancer activities.
Phosphonate compounds: Used in medicinal chemistry for their enzyme inhibitory properties.
Uniqueness
This compound stands out due to its multi-functional nature, combining the properties of furan, oxazole, and phosphonate groups in a single molecule
Properties
Molecular Formula |
C17H19N2O5P |
---|---|
Molecular Weight |
362.32 g/mol |
IUPAC Name |
2-benzyl-4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C17H19N2O5P/c1-21-25(20,22-2)17-16(18-12-14-9-6-10-23-14)24-15(19-17)11-13-7-4-3-5-8-13/h3-10,18H,11-12H2,1-2H3 |
InChI Key |
NVNPDXLEGAVMSP-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=CO3)OC |
Origin of Product |
United States |
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